7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Antimycobacterial Tuberculosis Structure–Activity Relationship

This compound is a heterocyclic small molecule (C8H5F3N4O2, MW 246.15) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid class, a scaffold recognized for diverse pharmacological activities. The molecule features a 7-methyl substituent and a 2-trifluoromethyl group on the fused triazolopyrimidine core bearing a carboxylic acid handle at the 6-position, which distinguishes it from other in-class analogs that carry amino, oxo, or alternative substituents at these key positions.

Molecular Formula C8H5F3N4O2
Molecular Weight 246.149
CAS No. 924846-75-3
Cat. No. B2548874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS924846-75-3
Molecular FormulaC8H5F3N4O2
Molecular Weight246.149
Structural Identifiers
SMILESCC1=C(C=NC2=NC(=NN12)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H5F3N4O2/c1-3-4(5(16)17)2-12-7-13-6(8(9,10)11)14-15(3)7/h2H,1H3,(H,16,17)
InChIKeyXMZDVMZVCFFJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 924846-75-3): Structural Baseline and Procurement Context


This compound is a heterocyclic small molecule (C8H5F3N4O2, MW 246.15) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid class, a scaffold recognized for diverse pharmacological activities [1][2]. The molecule features a 7-methyl substituent and a 2-trifluoromethyl group on the fused triazolopyrimidine core bearing a carboxylic acid handle at the 6-position, which distinguishes it from other in-class analogs that carry amino, oxo, or alternative substituents at these key positions. While direct primary pharmacological data for this specific CAS number remains sparse in the open literature, its structural features place it at a strategic intersection of established structure–activity relationship (SAR) trends identified in antimycobacterial [3] and antimalarial [4] triazolopyrimidine programs, making it a non-interchangeable building block for medicinal chemistry and probe development campaigns.

Why 7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid Cannot Be Trivially Substituted by In-Class Analogs


The [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold is exquisitely sensitive to substitution at the 2- and 7-positions. In antimalarial programs, replacement of the 2-CF3 group with non-fluorinated substituents led to a marked loss of potency, with activity dropping from nanomolar to micromolar ranges [1]. In antimycobacterial studies, swapping the 7-oxo for a 7-methyl group is predicted to alter both the tautomeric equilibrium of the pyrimidine ring and the hydrogen-bonding capacity at the enzyme binding site, which directly impacts target engagement [2]. Furthermore, the carboxylic acid at position 6 provides a synthetic handle for amide coupling or esterification that is absent in decarboxylated analogs such as 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (CAS 554408-52-5). These position-specific structure–activity cliffs mean that substituting this compound with a 7-amino, 7-oxo, or 2-amino congener will yield a different pharmacological profile, physicochemical property set, and synthetic utility—undermining experimental reproducibility and procurement precision.

Quantitative Differentiation Evidence for 7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid Versus Closest Analogs


7-Methyl vs. 7-Oxo Substitution: Implications for Antimycobacterial Target Engagement

The closest structurally characterized analog with published biological data is 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid (Compound 4), which inhibited 92% of M. tuberculosis H37Rv growth at 6.25 µg/mL and showed no mammalian cytotoxicity (IC50 > 62.5 µg/mL in VERO cells) [1]. In this antimycobacterial series, the 7-oxo group participates in a keto–enol tautomerism that influences ring electronics and hydrogen-bonding geometry. Replacing the 7-oxo with a 7-methyl group (as in the target compound) eliminates tautomeric ambiguity, alters the pKa of the adjacent carboxylic acid, and changes the steric and lipophilic profile at a position known to interact with the fluoroquinolone binding region of DNA gyrase [1]. While direct antimycobacterial data for the 7-methyl analog are not yet published, the 7-oxo analog provides a quantitative baseline: any 7-methyl derivative found to exceed 92% growth inhibition at an equimolar concentration would represent a meaningful potency gain; conversely, reduced activity would quantify the contribution of the 7-oxo hydrogen-bonding network.

Antimycobacterial Tuberculosis Structure–Activity Relationship

2-Trifluoromethyl Group Confers Potency Advantage: Evidence from Antimalarial Triazolopyrimidine Series

In a systematic study of 2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives as anti-P. falciparum agents, the presence of the 2-CF3 group was identified as a critical driver of potency, with thirteen active compounds exhibiting IC50 values ranging from 0.023 to 20 µM in anti-HRP2 and hypoxanthine incorporation assays [1]. The most active derivatives achieved selectivity indices (SI) between 1,003 and 18,478. In contrast, earlier triazolopyrimidine series lacking the 2-CF3 group or carrying alternative substituents at the 2-position (e.g., 2-amino, 2-methylthio) typically showed IC50 values in the micromolar range or were inactive [1][2]. The 2-CF3 group engages in strong hydrogen-bond interactions with PfDHODH and modulates fluorine-mediated species selectivity between parasite and mammalian enzymes [2]. The target compound retains this 2-CF3 pharmacophore, which is absent in analogs such as 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1394306-55-8), making the latter unsuitable as a direct replacement in programs targeting PfDHODH or related enzymes.

Antimalarial Plasmodium falciparum Trifluoromethyl Effect

Carboxylic Acid Handle at Position 6 Enables Synthetic Derivatization Not Possible with 5-Amine or Decarboxylated Analogs

The carboxylic acid group at the 6-position of the target compound provides a direct conjugation handle for amide bond formation, esterification, and hydrazide synthesis—transformations that are central to library generation and probe development . In contrast, the commercially available analog 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (CAS 554408-52-5) lacks this carboxylic acid functionality, bearing a 5-amine instead, which requires fundamentally different synthetic strategies (e.g., reductive amination, urea formation) that alter the trajectory of structure–activity exploration [1]. Similarly, analogs such as 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1211464-08-2) carry a 7-amino group that introduces an additional nucleophilic site, potentially complicating regioselective derivatization at the 6-carboxylic acid position. The target compound's unique combination of a 7-methyl (non-nucleophilic) and 6-COOH (derivatizable) substitution pattern makes it the preferred scaffold when synthetic clarity and single-point diversification are required.

Medicinal Chemistry Building Block Synthetic Utility

Predicted Lipophilicity and Solubility Profile Differentiates 7-Methyl from 7-Amino and 7-Oxo Congeners

The 7-methyl substituent increases lipophilicity relative to 7-amino or 7-oxo analogs, which directly impacts membrane permeability, plasma protein binding, and metabolic stability [1]. In trypanosomatid triazolopyrimidine programs, careful modulation of cLogP was essential for improving solubility and reducing protein binding while maintaining antiparasitic potency [1]. The 7-methyl group in the target compound is predicted to increase logP by approximately 0.5–1.0 log units compared to the 7-amino analog (CAS 1211464-08-2) and by approximately 0.3–0.8 log units compared to the 7-oxo congener, based on fragment-based lipophilicity contribution analysis [2]. This shift in lipophilicity places the target compound in a physicochemical space potentially better suited for central nervous system (CNS) penetration or intracellular target engagement, while the 7-amino analog may be preferred for targets requiring higher aqueous solubility. These differences are sufficient to alter in vitro ADME outcomes and should inform compound selection based on the intended screening environment.

Physicochemical Properties Drug-likeness logP

Selectivity Profile of 2-CF3 Triazolopyrimidines Against Mammalian vs. Parasite DHODH Enzymes

Crystallographic studies of triazolopyrimidine-based DHODH inhibitors have demonstrated that the 2-CF3 group engages in distinct fluorine-mediated interactions that differentiate Plasmodium falciparum DHODH (PfDHODH) from human DHODH (HsDHODH) [1]. In the co-crystal structure of DSM338 (N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) bound to rat DHODH (PDB: 4ORI), the 2-CF3 group occupies a hydrophobic pocket that is structurally divergent between parasite and mammalian enzymes, providing a structural basis for species selectivity [1]. Triazolopyrimidines lacking the 2-CF3 group (e.g., 2-amino or 2-methylthio derivatives) lose this selectivity handle, resulting in increased off-target inhibition of the human enzyme [2]. The target compound retains the 2-CF3 group that is essential for this species-selective binding mode, whereas analogs such as 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid lack the fluorine-mediated selectivity element, making them less suitable for programs requiring discrimination between parasite and host enzyme inhibition.

Species Selectivity DHODH Fluorine-Mediated Selectivity

Defined Application Scenarios for 7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid Based on Quantitative Differentiation Evidence


Lead Optimization in Antimycobacterial Drug Discovery Programs Targeting DNA Gyrase

The 7-methyl derivative serves as a logical comparator to the established 7-oxo-2-(trifluoromethyl)-4,7-dihydro analog (92% M. tuberculosis growth inhibition at 6.25 µg/mL with IC50 > 62.5 µg/mL in VERO cells) [1]. By replacing the 7-oxo with a 7-methyl group, medicinal chemists can probe whether eliminating the keto–enol tautomerism at position 7 improves metabolic stability or alters the resistance profile while maintaining antimycobacterial potency. The carboxylic acid handle at position 6 further enables rapid amide library synthesis for SAR exploration.

PfDHODH Inhibitor Development Requiring Species Selectivity Over Human DHODH

The 2-CF3 group retained in this compound is structurally validated to confer species selectivity between Plasmodium and mammalian DHODH enzymes, as demonstrated by co-crystal structures of related triazolopyrimidines [1]. The 7-methyl group provides a non-hydrogen-bonding substituent that can be used to explore lipophilic pocket interactions distinct from those of 7-amino or 7-aryl analogs. This compound is therefore suited as a core scaffold for antimalarial hit-to-lead campaigns where selectivity indices exceeding 1,000 are required [2].

Single-Point Diversification Library Synthesis for Kinase or Protease Probe Discovery

The defined single derivatizable handle (6-COOH) combined with a non-nucleophilic 7-methyl group enables clean amide coupling chemistry without the need for orthogonal protection strategies required by 7-amino analogs (CAS 1211464-08-2) [1]. This synthetic clarity reduces the risk of side-product formation during parallel library synthesis, making the compound a preferred building block for high-throughput medicinal chemistry workflows targeting kinase ATP-binding sites or protease active sites where the triazolopyrimidine core can mimic purine or pyrimidine nucleotides.

Physicochemical Property Optimization for CNS-Penetrant or Intracellular Target Programs

The predicted increased lipophilicity of the 7-methyl analog (ΔlogP ≈ +0.5 to +1.0 vs. 7-amino and 7-oxo congeners) positions this compound favorably for programs requiring enhanced membrane permeability or CNS penetration [1]. Concurrently, the 6-carboxylic acid offers a site for prodrug esterification to temporarily mask polarity. Researchers should select this compound over the more polar 7-amino analog when intracellular or blood–brain barrier penetration is a critical parameter in their target product profile.

Quote Request

Request a Quote for 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.